molecular formula C14H21N5O3S B11027984 methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate

methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate

Cat. No.: B11027984
M. Wt: 339.42 g/mol
InChI Key: MVDWOLZKCWTHLR-JXMROGBWSA-N
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Description

Methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazine ring, and an ester group

Preparation Methods

The synthesis of methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the triazine moiety, and finally the esterification to form the ethanoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity. Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate include other thiazole and triazine derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a thiazole ring with a triazine moiety and an ester group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N5O3S

Molecular Weight

339.42 g/mol

IUPAC Name

methyl (2E)-2-[(2E)-4-oxo-2-[(3-pentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)imino]-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C14H21N5O3S/c1-3-4-5-6-19-8-15-13(16-9-19)18-14-17-12(21)10(23-14)7-11(20)22-2/h7H,3-6,8-9H2,1-2H3,(H2,15,16,17,18,21)/b10-7+

InChI Key

MVDWOLZKCWTHLR-JXMROGBWSA-N

Isomeric SMILES

CCCCCN1CNC(=NC1)/N=C/2\NC(=O)/C(=C\C(=O)OC)/S2

Canonical SMILES

CCCCCN1CNC(=NC1)N=C2NC(=O)C(=CC(=O)OC)S2

Origin of Product

United States

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